molecular formula C6H7IN2O B14841968 6-(Aminomethyl)-4-iodopyridin-2-OL

6-(Aminomethyl)-4-iodopyridin-2-OL

Cat. No.: B14841968
M. Wt: 250.04 g/mol
InChI Key: MKOJZILAOPXMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-4-iodopyridin-2-ol is a multifunctional pyridine derivative designed for advanced pharmaceutical and chemical synthesis. This compound integrates a reactive iodide substituent and an aminomethyl functional group on a pyridin-2-ol scaffold, making it a valuable synthon for constructing complex molecules. Its structure is particularly relevant in the development of fused heterocyclic systems, similar to those found in bioactive molecules like DPP-4 inhibitors for diabetes research . The iodine atom at the 4-position serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon chains or heterocycles. Simultaneously, the primary amine on the methyl group can be utilized for amide bond formation or to introduce additional molecular complexity. The pyridin-2-ol moiety can act as a metal-coordinating group or be incorporated into larger, drug-like structures. Researchers can leverage this compound in medicinal chemistry to create targeted libraries for enzyme inhibition studies and as a key intermediate in the synthesis of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

6-(aminomethyl)-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C6H7IN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10)

InChI Key

MKOJZILAOPXMMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The aminomethylation can be performed using formaldehyde and a primary amine in the presence of an acid catalyst, following the Mannich reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the iodination of 2-hydroxypyridine and subsequent aminomethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key pyridine derivatives with comparable substituent patterns include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Potential Applications
6-(Aminomethyl)-4-iodopyridin-2-OL –NH2CH2 (6), –I (4), –OH (2) ~267.03 (estimated) Hydroxyl, aminomethyl, iodine Likely polar, moderate stability (iodine may reduce thermal stability) Medicinal chemistry, ligand design (hypothetical)
4-Amino-2-iodopyridin-3-ol –NH2 (4), –I (2), –OH (3) ~250.98 Hydroxyl, amino, iodine Moderate solubility in polar solvents Intermediate in drug synthesis
6-(Chloromethyl)-2-phenylpyrimidin-4-ol –ClCH2 (6), –C6H5 (2), –OH (4) ~236.66 Hydroxyl, chloromethyl, phenyl Lipophilic, stable in organic solvents Agrochemicals, polymer precursors

Key Observations :

  • Substituent Positioning: The position of iodine significantly impacts reactivity. In this compound, iodine at position 4 may enhance electrophilic substitution resistance compared to 4-Amino-2-iodopyridin-3-ol .
Physicochemical Properties
  • Solubility: The hydroxyl and aminomethyl groups in this compound suggest higher aqueous solubility than chloromethyl or phenyl-substituted analogs. However, iodine’s hydrophobicity may offset this advantage .
  • Stability: Iodine’s size and polarizability may reduce thermal stability compared to chloro or amino derivatives. For example, 6-(Chloromethyl)-2-phenylpyrimidin-4-ol exhibits stability up to 150°C , while iodine-containing compounds often degrade below this threshold .

Q & A

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-4-iodopyridin-2-OL, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Route Selection : Begin with a palladium-catalyzed coupling reaction to introduce the iodine substituent at the 4-position of the pyridine ring. Use pre-functionalized pyridin-2-ol derivatives as starting materials to streamline synthesis .
  • Optimization : Adjust reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to enhance iodination efficiency. For the aminomethyl group, employ reductive amination using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) under inert atmospheres to minimize side reactions .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC. Purify intermediates using silica gel chromatography (ethyl acetate/hexane gradients) to remove unreacted iodine or byproducts .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Analyze chemical shifts for the aminomethyl group (δ ~3.8–4.2 ppm for -CH₂NH₂) and iodine’s deshielding effect on adjacent protons .
    • FT-IR : Verify N-H stretching (3300–3500 cm⁻¹) and hydroxyl group (broad peak ~3200 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to detect impurities (<1% threshold) .
    • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 30.8%, H: 2.8%, N: 8.0% for C₆H₇IN₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) in this compound derivatives?

Methodological Answer:

  • 2D NMR Techniques : Perform COSY or HSQC to distinguish coupling patterns caused by iodine’s heavy atom effect versus conformational isomerism .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and identify discrepancies arising from solvent effects or tautomerism .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., -CD₂NH₂) to simplify splitting patterns and assign ambiguous peaks .

Q. What strategies mitigate iodine-related side reactions (e.g., dehalogenation) during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent iodine displacement during cross-coupling .
  • Catalyst Screening : Test Pd-PEPPSI or Ni(COD)₂ catalysts for Suzuki-Miyaura reactions, which minimize β-hydride elimination and deiodination .
  • Low-Temperature Conditions : Conduct reactions at –20°C to stabilize the C-I bond in polar aprotic solvents (e.g., DMSO) .

Q. How does the electronic environment of the pyridine ring influence the stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies :
    • UV-Vis Spectroscopy : Monitor absorbance changes (λ ~270 nm) in buffers (pH 2–12) to identify protonation/deprotonation events affecting the hydroxyl and aminomethyl groups .
    • HPLC-MS : Track degradation products (e.g., deiodinated analogs) under acidic/basic conditions .
  • Computational Insights : Calculate pKa values (using ACD/Labs) to predict protonation states and their impact on ring electron density .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for oxidative addition (Pd⁰ → Pd²⁺) and evaluate activation barriers for C-I vs. C-N bond cleavage .
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. The iodine substituent typically lowers LUMO energy, enhancing electrophilicity at C4 .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction thermodynamics (e.g., toluene vs. DMF) .

Q. How to design isotopic labeling studies for tracking the aminomethyl group in metabolic or pharmacokinetic studies?

Methodological Answer:

  • Synthesis of Labeled Analogs : Incorporate ¹⁵N or ²H isotopes via reductive amination (e.g., using ¹⁵NH₄Cl or NaBD₃CN) .
  • Mass Spectrometry Workflow : Use LC-HRMS (Q-TOF) with multiple reaction monitoring (MRM) to trace isotopic enrichment in biological matrices .
  • In Vivo Studies : Administer labeled compounds to model organisms and analyze tissue distribution via autoradiography or MALDI imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.